molecular formula C17H25BO5 B8227701 Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8227701
M. Wt: 320.2 g/mol
InChI Key: QMZYEPSDMWBLPB-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C16H23BO5. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.

    Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borate esters.

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are commonly used.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products Formed

    Aryl or Vinyl Compounds: Through Suzuki-Miyaura cross-coupling.

    Organoboron Compounds: Through hydroboration.

    Boronic Acids or Borate Esters: Through oxidation.

Scientific Research Applications

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to form carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a nucleophile, reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronate esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of an ethoxybenzoate group.

    Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar in structure but with a propanoate group instead of an ethoxybenzoate group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler structure without the ethoxybenzoate group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-7-20-14-10-9-12(15(19)21-8-2)11-13(14)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZYEPSDMWBLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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